Cas no 90674-26-3 (3-Methoxy-5-methylbenzaldehyde)

3-Methoxy-5-methylbenzaldehyde structure
90674-26-3 structure
Product Name:3-Methoxy-5-methylbenzaldehyde
CAS No:90674-26-3
MF:C9H10O2
MW:150.174502849579
MDL:MFCD11046639
CID:827099
PubChem ID:11094797
Update Time:2024-10-26

3-Methoxy-5-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-5-methylbenzaldehyde
    • 3-Methoxy-5-methylbenzaldehyd
    • 3-methoxy-5-methyl-benzaldehyde
    • Benzaldehyde, 3-methoxy-5-methyl-
    • AGEOJPQWDHZBRF-UHFFFAOYSA-N
    • FCH887504
    • 5100AC
    • CM11998
    • AB63000
    • AS05606
    • AX8222953
    • 3-Methoxy-5-methylbenzaldehyde (ACI)
    • m-Anisaldehyde, 5-methyl- (7CI)
    • 90674-26-3
    • SCHEMBL5883049
    • DTXSID80454921
    • CL9236
    • SY104407
    • DB-078772
    • CS-0153250
    • AKOS006307612
    • Z1198308161
    • AS-10314
    • EN300-195986
    • MFCD11046639
    • MDL: MFCD11046639
    • Inchi: 1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3
    • InChI Key: AGEOJPQWDHZBRF-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(C)C=C(OC)C=1

Computed Properties

  • Exact Mass: 150.06800
  • Monoisotopic Mass: 150.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.062±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 95 ºC (0.11 Torr)
  • Flash Point: 112.0±15.3 ºC,
  • Refractive Index: 1.5475 (20 ºC)
  • Solubility: Very slightly soluble (0.57 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 1.81610
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-Methoxy-5-methylbenzaldehyde Security Information

3-Methoxy-5-methylbenzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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3-Methoxy-5-methylbenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  1 h, rt
Reference
Roles of the Synergistic Reductive O-Methyltransferase GilM and of O-Methyltransferase GilMT in the Gilvocarcin Biosynthetic Pathway
Tibrewal, Nidhi; Downey, Theresa E.; Van Lanen, Steven G.; Ul Sharif, Ehesan; O'Doherty, George A.; et al, Journal of the American Chemical Society, 2012, 134(30), 12402-12405

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt
Reference
A Concise Approach to Anthraquinone-Xanthone Heterodimers
Holmbo, Stephen D.; Pronin, Sergey V., Journal of the American Chemical Society, 2018, 140(15), 5065-5068

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Water
Reference
Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone Products
Gilmartin, Philip H.; Kozlowski, Marisa C., Organic Letters, 2020, 22(8), 2914-2919

Production Method 4

Reaction Conditions
1.1 Reagents: Formaldehyde ,  Hexamethylenetetramine Solvents: Ethanol ,  Water
Reference
Benzoannelated centropolyquinanes. 4. Steric effects in multiply substituted triptindans (9H, 10H-4b, 9a([1,2]benzenomethano)indeno [1,2-a]indenes)
Paisdor, Bernd; Gruetzmacher, Hans Friedrich; Kuck, Dietmar, Chemische Berichte, 1988, 121(7), 1307-13

Production Method 5

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  15 min, rt
Reference
The first total synthesis of (±)-γ-herbertenol, a herbertene isolated from a non-herbertus source
Srikrishna, A.; Ravikumar, P. C., Synthesis, 2007, (1), 65-74

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
Synthesis of benzo[b]phenanthridines and related naturally occurring 2-aryl-1,4-naphthoquinones by palladium- and copper-catalyzed coupling of organostannanes with bromoquinones
De Frutos, Oscar; Atienza, Carmen; Echavarren, Antonio M., European Journal of Organic Chemistry, 2001, (1), 163-171

Production Method 7

Reaction Conditions
1.1 Reagents: Chlorobenzene ,  Oxygen Catalysts: Cobalt diacetate ,  N-Hydroxyphthalimide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 - 24 h, rt
Reference
Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol
Gaster, Eden; Kozuch, Sebastian; Pappo, Doron, Angewandte Chemie, 2017, 56(21), 5912-5915

Production Method 8

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  15 - 30 s, rt
Reference
An oxidation of benzyl methyl ethers with NBS that selectively affords either aromatic aldehydes or aromatic methyl esters
Mayhoub, Abdelrahman S.; Talukdar, Arindam; Cushman, Mark, Journal of Organic Chemistry, 2010, 75(10), 3507-3510

Production Method 9

Reaction Conditions
1.1 Reagents: N-Hydroxyphthalimide ,  Potassium persulfate Catalysts: Cobalt diacetate Solvents: Acetic acid ;  10 h, rt → 105 °C; 24 h, 105 °C; 48 h, 105 °C; 10 h, 105 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Synthesis of Angucycline/Tetrangulol Derivatives Using Suzuki-Miyaura Cross-Coupling and Ring-Closing Carbonyl-Olefin Metathesis Reactions
Jagot, Fatema; Ntsimango, Songeziwe; Ngwira, Kennedy J.; Fernandes, Manuel A.; de Koning, Charles B., European Journal of Organic Chemistry, 2022, 2022(24),

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen ,  Pyridine, 2,6-dimethyl-, perchlorate (1:1) Solvents: Acetonitrile ;  12 h, rt
Reference
Selective Electrochemical Oxygenation of Alkylarenes to Carbonyls
Li, Xue; Bai, Fang; Liu, Chaogan; Ma, Xiaowei; Gu, Chengzhi ; et al, Organic Letters, 2021, 23(19), 7445-7449

Production Method 11

Reaction Conditions
1.1 Reagents: Ethanol ,  Sodium Solvents: Ethanol ,  2-Nitropropane
Reference
Total syntheses of O4,O9-dimethylstealthins A and C 1
Koyama, Hiroya; Kamikawa, Tadao, Journal of the Chemical Society, 1998, (2), 203-210

3-Methoxy-5-methylbenzaldehyde Raw materials

3-Methoxy-5-methylbenzaldehyde Preparation Products

3-Methoxy-5-methylbenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde
Order Number:A853322
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:45
Price ($):309.0/1125.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde
A853322
Purity:99%/99%
Quantity:25g/100g
Price ($):309.0/1125.0
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